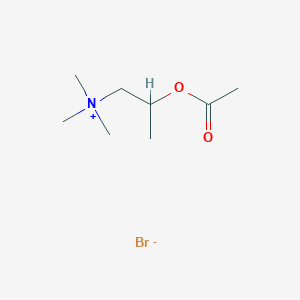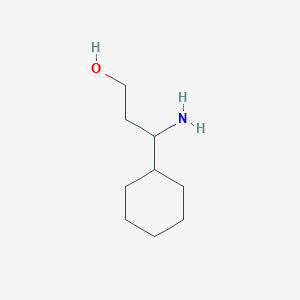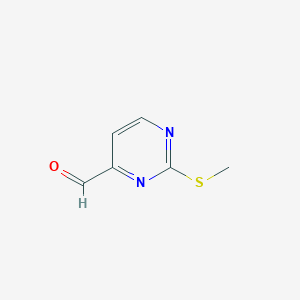
2-Methylsulfanylpyrimidine-4-carbaldehyde
Vue d'ensemble
Description
2-Methylsulfanylpyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C6H6N2OS and a molecular weight of 154.19 . It is used in the synthesis of cytokine synthesis inhibitors .
Synthesis Analysis
The synthesis of 2-Methylsulfanylpyrimidine-4-carbaldehyde can be achieved from Sodium carbonate and 4-(Dimethoxymethyl)-2-(methylthio)-pyrimidine .Molecular Structure Analysis
The molecular structure of 2-Methylsulfanylpyrimidine-4-carbaldehyde consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Methylsulfanylpyrimidine-4-carbaldehyde has a melting point of 68°C and a boiling point of 110-112 °C (at a pressure of 0.001 Torr). The density is predicted to be 1.29±0.1 g/cm3. It is a solid and off-white in color .Applications De Recherche Scientifique
Pharmaceutical Research
2-Methylsulfanylpyrimidine-4-carbaldehyde is utilized in the synthesis of cytokine synthesis inhibitors . These inhibitors are crucial in the development of therapeutic agents that modulate immune responses, which is particularly beneficial in treating autoimmune diseases and in organ transplantation scenarios.
Safety and Hazards
Propriétés
IUPAC Name |
2-methylsulfanylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXHPACBLAFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572487 | |
| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanylpyrimidine-4-carbaldehyde | |
CAS RN |
1074-68-6 | |
| Record name | 2-(Methylthio)-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


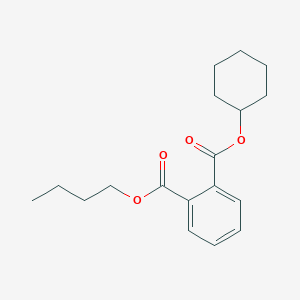

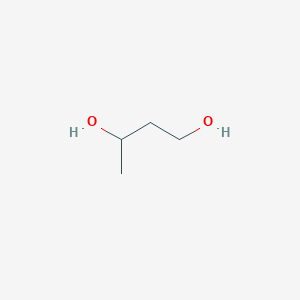
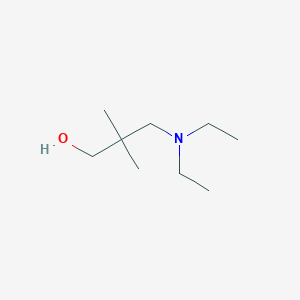
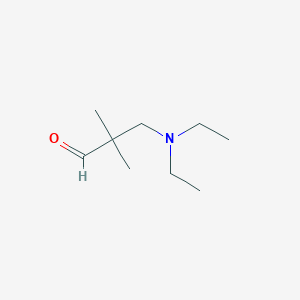
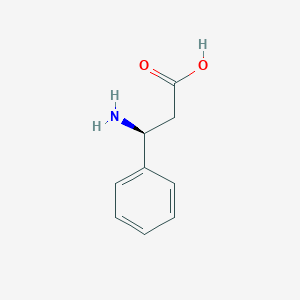
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
